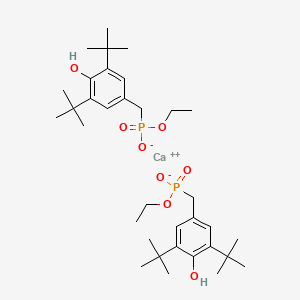

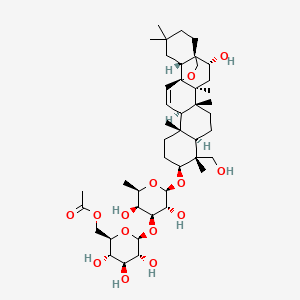

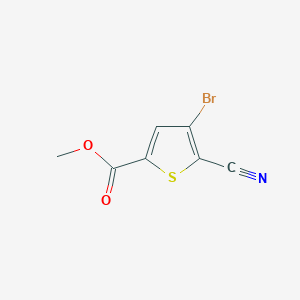

![molecular formula C9H7F3N2O B3029470 (5-(Trifluoromethyl)-1H-benzo[d]imidazol-2-yl)methanol CAS No. 6758-34-5](/img/structure/B3029470.png)

(5-(Trifluoromethyl)-1H-benzo[d]imidazol-2-yl)methanol

Descripción general

Descripción

The compound “(5-(Trifluoromethyl)-1H-benzo[d]imidazol-2-yl)methanol” is a derivative of imidazole . Imidazole is a structure that, despite being small, has a unique chemical complexity. It is a nucleus that is very practical and versatile in its construction/functionalization and can be considered a rich source of chemical diversity .

Synthesis Analysis

Imidazole was first synthesized by Heinrich Debus in 1858 and was obtained by the reaction of glyoxal and formaldehyde in ammonia, initially called glyoxaline . This synthesis, despite producing relatively low yields, is still used to create C-substituted imidazoles . The synthesis of substituted imidazole using heterogeneous catalysis has been widely exploited .Molecular Structure Analysis

The structure of imidazole is planar, five-membered, and contains two nitrogen atoms at the 1 and 3 positions . It is a highly stable molecule that can withstand thermal, acid, base, oxidation, and reduction conditions .Chemical Reactions Analysis

Imidazole acts in extremely important processes for the maintenance of living organisms, such as catalysis in enzymatic processes . It is susceptible to both electrophilic and nucleophilic attacks .Physical And Chemical Properties Analysis

Imidazole and its derivatives are one of the most vital and universal heterocycles in medicinal chemistry . Owing to their special structural features, these compounds exhibit a widespread spectrum of significant pharmacological or biological activities .Aplicaciones Científicas De Investigación

Antimalarial Prototypes

The compound has been used in the synthesis of new N-(5-Trifluoromethyl)-1H-1,2,4-triazol-3-yl benzenesulfonamides, which are potential lead compounds for the development of new antimalarial drugs . The trifluoromethyl-substituted derivatives were identified as the best lead compounds for new antimalarial drug development .

Antimicrobial Activity

The compound has been used in the synthesis of derivatives with antimicrobial activity . These derivatives could potentially be used in the treatment of various bacterial and fungal infections.

Apoptosis-Inducing Agents

The compound has been used in the synthesis of cytotoxic and apoptosis-inducing agents . These agents could potentially be used in cancer treatment.

Fluorophores

The compound has been used in the synthesis of red-emitting fluorophores . These fluorophores have quantum yields of approximately 0.96 and can be used in various imaging applications.

Catalysts for Water Electro-Oxidation

The compound has been used in the synthesis of a cobalt catalyst for water electro-oxidation at neutral pH . This catalyst has an overpotential of 390 mV and a turnover frequency of 1.83 s−1.

Single-Molecule Magnets

The compound has been used in the synthesis of Co (II) cubane complexes, which behave as single-molecule magnets with TB > 2 K . These complexes have barriers Ueff / kB of 21–27 K and relaxation times τ0 = 1.3 × 10−9 and 9.7 × 10−9 s.

Medicinal Chemistry

Imidazole-based heterocyclic compounds, which include the compound , have been playing a central role in the treatment of numerous types of diseases . They have been used to treat diverse types of illnesses, such as antibacterial, antifungal, anti-inflammatory, antiviral, anti-parasitic, anticancer, antihistaminic, and enzyme inhibition .

Natural Products

Imidazole ring, which is widely found in natural products and medical molecules, is one of the most prominent, five-membered, nitrogen-containing, heterocyclic scaffolds . This heterocyclic structural motif is also found naturally occurring in the body .

Mecanismo De Acción

Target of Action

It is known that imidazole derivatives, which include benzimidazoles, have been studied for their antiparasitic activity . They have shown selectivity activity against Toxoplasma gondii, a common parasitic pathogen .

Mode of Action

Imidazole derivatives have been shown to restrict the growth ofT. gondii in vitro . The structure-activity relationship of these compounds suggests that specific structural moieties contribute to their antiparasitic activity .

Biochemical Pathways

It is known that imidazole derivatives can interfere with the life cycle of parasites likeT. gondii, potentially affecting various biochemical pathways within the parasite .

Result of Action

The antiparasitic activity of imidazole derivatives suggests that they may inhibit the growth of parasites likeT. gondii, potentially leading to their death .

Direcciones Futuras

Imidazole and its derivatives are widely researched and applied by pharmaceutical companies for drug discovery . The interest and importance of imidazole-containing analogs in the field of medicinal chemistry is remarkable . It is expected that many novel applications of imidazole derivatives will be discovered in the future .

Propiedades

IUPAC Name |

[6-(trifluoromethyl)-1H-benzimidazol-2-yl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3N2O/c10-9(11,12)5-1-2-6-7(3-5)14-8(4-15)13-6/h1-3,15H,4H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHYXPZNNZRASOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(F)(F)F)NC(=N2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00677534 | |

| Record name | [6-(Trifluoromethyl)-1H-benzimidazol-2-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00677534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-(Trifluoromethyl)-1H-benzo[d]imidazol-2-yl)methanol | |

CAS RN |

6758-34-5 | |

| Record name | [6-(Trifluoromethyl)-1H-benzimidazol-2-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00677534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

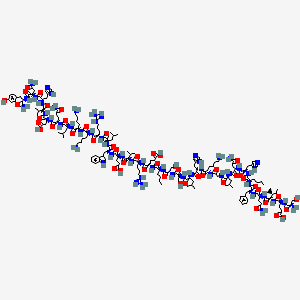

![1,5-pentanediyl bis[1-[(3,4-dimethoxyphenyl)methyl]-3,4-dihydro-6,7-dimethoxy-1H-isoquinoline-2-propionate]](/img/structure/B3029389.png)

![1,3-Naphthalenedisulfonic acid, 7-hydroxy-8-[[4-[1-[4-[(4-hydroxyphenyl)azo]phenyl]cyclohexyl]phenyl]azo]-, disodium salt](/img/structure/B3029409.png)